molecular formula C26H30N4O2 B2643117 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896593-85-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B2643117
CAS-Nummer: 896593-85-4
Molekulargewicht: 430.552
InChI-Schlüssel: NAWWSWPHUXNIPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. The presence of the 3,4-dimethoxyphenyl ethyl group suggests that this compound might have interesting chemical properties and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolopyrimidine core, with various substituents adding complexity to the molecule. The 3,4-dimethoxyphenyl ethyl group would likely contribute to the overall polarity and potentially the biological activity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolopyrimidine core and the various substituents would likely impact properties such as solubility, melting point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibitory Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its role as a specific inhibitor of cyclic GMP phosphodiesterase, particularly the type V phosphodiesterase. This enzyme inhibition can have implications in various physiological processes, including vasodilation and muscle relaxation. Specifically, this compound and its derivatives have shown potential in oral antihypertensive activity due to their enzyme inhibitory action (Dumaitre & Dodic, 1996).

Anticancer and Anti-Inflammatory Properties

Several derivatives of this compound have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These studies have shown that certain derivatives possess moderate anticancer activity, indicating a potential avenue for developing new cancer therapies. Additionally, some compounds have exhibited anti-inflammatory properties, which could be significant in the treatment of various inflammatory disorders (Rahmouni et al., 2016).

Neurological Applications

Research has also explored the potential of this compound in neurological applications. Specifically, certain derivatives have been identified as selective ligands for the translocator protein (18 kDa), which is significant in brain imaging and the study of neurodegenerative diseases. This research opens up possibilities for the development of new diagnostic tools and treatments for various neurological conditions (Dollé et al., 2008).

Adenosine Receptor Antagonism

Another research direction involves the development of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as human A3 adenosine receptor antagonists. These compounds show promise in counteracting apoptosis in certain cell models, indicating potential therapeutic applications in neurotoxicity and possibly other disorders related to adenosine receptor activity (Squarcialupi et al., 2013).

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Zukünftige Richtungen

The study of pyrazolopyrimidine derivatives is an active area of research due to their diverse biological activities. This particular compound, with its unique set of substituents, could be an interesting subject for future studies .

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-6-21-17(2)28-26-24(20-10-8-7-9-11-20)18(3)29-30(26)25(21)27-15-14-19-12-13-22(31-4)23(16-19)32-5/h7-13,16,27H,6,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWWSWPHUXNIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.